Paravallarinol
Description
Paravallarinol (CAS: 17083-11-3) is a pregnene-derived organic compound with the molecular formula C₂₂H₃₇NO₂. Structurally, it features a steroid-like backbone with a methylamino group at the 3β position and hydroxyl groups at the 18 and 20 positions (specifically, 18,20α-diol configuration) . Its hydrochloride salt (CAS: 29847-81-2, C₂₂H₃₇NO₂·HCl) is a related derivative, differing only in the addition of a hydrochloric acid moiety.
Properties
IUPAC Name |
(1S)-1-[(3S,8R,9S,10R,13R,14S,17S)-13-(hydroxymethyl)-10-methyl-3-(methylamino)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO2/c1-14(25)18-6-7-20-17-5-4-15-12-16(23-3)8-10-21(15,2)19(17)9-11-22(18,20)13-24/h4,14,16-20,23-25H,5-13H2,1-3H3/t14-,16-,17+,18+,19-,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASSGIGGJMGBFO-QLPKIABKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)NC)C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)NC)C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70937839 | |
| Record name | 3-(Methylamino)pregn-5-ene-18,20-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70937839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17083-11-3 | |
| Record name | Paravallarinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017083113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Methylamino)pregn-5-ene-18,20-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70937839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Paravallarinol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate steroidal precursors.
Reaction Conditions: The key steps involve the introduction of the methylamino group at the 3-position and the formation of the diol at the 18,20-positions. These reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: Paravallarinol undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of alcohols or alkanes.
Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of a hydroxyl group with a halogen.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine or bromine) under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Paravallarinol has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex steroidal compounds.
Biology: It is studied for its potential effects on cellular processes and signaling pathways.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Paravallarinol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to steroid receptors and modulating gene expression. This can lead to changes in cellular processes such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While the provided evidence lacks explicit examples of Paravallarinol’s analogs, its structural class (pregnene derivatives) allows for theoretical comparisons. Below is a framework for evaluating similarity based on structural features, functional groups, and chemical behavior:
Table 1: Structural Comparison of this compound and Hypothetical Analogs
| Compound | Core Structure | Functional Groups | Key Differences | Potential Similarities |
|---|---|---|---|---|
| This compound | Pregn-5-ene | 3β-methylamino, 18,20α-diol | Reference compound | Steroid backbone, polar substituents |
| Hypothetical Analog 1 | Pregn-5-ene | 3β-hydroxyl, 18,20α-diol | Replacement of methylamino with hydroxyl | Shared diol configuration, solubility |
| Hypothetical Analog 2 | Pregn-5-ene | 3β-methylamino, 17,20α-diol | Shifted diol position (17 vs. 18) | Similar amino-alcohol functionality |
Key Observations:
Diol Position : The 18,20α-diol configuration may influence stereochemical interactions, contrasting with compounds like Hypothetical Analog 2, where diol positioning affects molecular geometry .
Comparison with Functionally Similar Compounds
Functional similarity could involve shared applications (e.g., pharmaceutical intermediates, surfactants) or mechanisms (e.g., enzyme inhibition). Using EPA guidelines for chemical mixtures (), functional similarity might be inferred through:
- Common Source or Synthesis Pathways: If this compound is produced via steroid alkaloid synthesis, analogs from the same pathway may share functional traits.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
